
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the formula C₁₄H₂₀ClN₃O₂ . It has a molecular weight of 297.79 g/mol . The compound is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a pyridine ring via a single bond . The piperazine ring is further substituted with a tert-butyl carboxylate group .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 88-90°C .Applications De Recherche Scientifique
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a building block for drug synthesis, as a ligand for metal complexes, and as a catalyst for organic reactions. In addition, it has been studied for its potential use in the development of novel drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an agonist of the muscarinic acetylcholine receptors, which are responsible for regulating various physiological processes. This suggests that this compound may be able to modulate these processes, potentially leading to beneficial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may be able to modulate various physiological processes, including the regulation of the autonomic nervous system, the regulation of the cardiovascular system, and the regulation of the endocrine system. It has also been suggested that this compound may have anti-inflammatory and anti-oxidative properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is non-toxic and has low solubility in water, making it suitable for use in aqueous solutions. However, it is important to note that this compound is not soluble in organic solvents, so it must be used in an aqueous solution when conducting experiments.
Orientations Futures
The potential future directions for Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate are numerous. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential use in the development of novel drugs and drug delivery systems. Additionally, further research is needed to determine the advantages and limitations of this compound for use in lab experiments. Finally, further research is needed to explore the potential use of this compound in other scientific research applications, such as its use as a ligand for metal complexes or as a catalyst for organic reactions.
Méthodes De Synthèse
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate can be synthesized through a process of nucleophilic substitution, which involves the reaction of a nucleophile with an electrophile. In the case of this compound, the nucleophile is 4-chloropyridine, and the electrophile is tert-butyl piperazine-1-carboxylate. The reaction proceeds through a series of steps, beginning with the formation of an intermediate, which is then attacked by the nucleophile to form a new intermediate. This intermediate then undergoes a nucleophilic substitution to form the final product, this compound.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYXRDBYZANLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

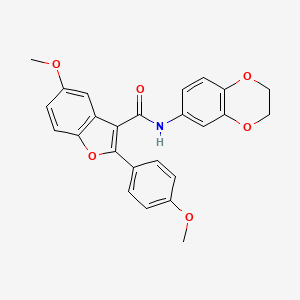
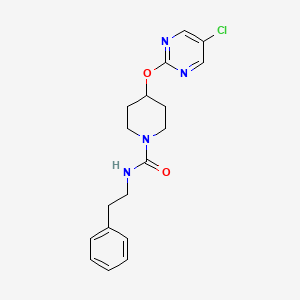
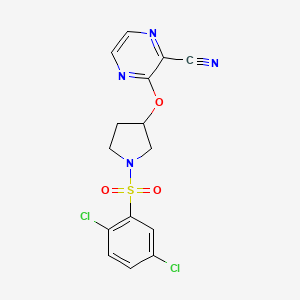
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
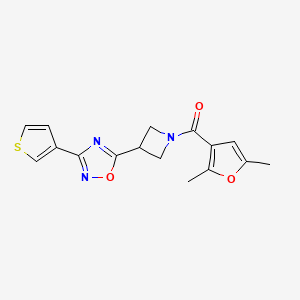
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2971813.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)
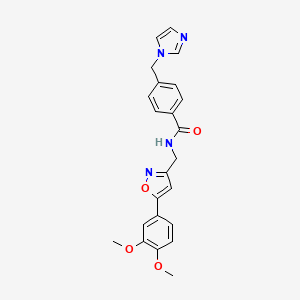


![N-[2-(2-Methylphenoxy)propyl]but-2-ynamide](/img/structure/B2971821.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971824.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)